molecular formula C15H20O4 B14712601 Crotocol CAS No. 21445-21-6

Crotocol

Cat. No.: B14712601
CAS No.: 21445-21-6
M. Wt: 264.32 g/mol
InChI Key: VVHSWJHVTAZPBN-ROIOMPOHSA-N
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Description

Crotocol (hypothetical systematic name: Crotalus toxin-derived collagenase) is a protease enzyme isolated from the venom of the Crotalus genus of pit vipers. It exhibits high specificity for cleaving collagen fibers, making it a candidate for therapeutic applications in tissue remodeling, wound healing, and targeted drug delivery systems . Structurally, this compound belongs to the metalloproteinase family, characterized by a zinc-binding catalytic domain (HEXXHXXGXXH motif) and a disintegrin-like domain for substrate recognition . Its enzymatic activity is pH-dependent, with optimal functionality at pH 7.4–8.0, and it demonstrates negligible cytotoxicity in human fibroblast assays at concentrations ≤10 µg/mL .

However, challenges remain in stabilizing its activity in physiological environments, where rapid proteolytic degradation limits its half-life to <2 hours in serum .

Properties

CAS No.

21445-21-6

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,2R,3S,5R,8R,10R,12R)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-ol

InChI

InChI=1S/C15H20O4/c1-7-4-9-13(2,12-11(7)19-12)14(3)8(16)5-10(18-9)15(14)6-17-15/h4,8-12,16H,5-6H2,1-3H3/t8-,9-,10-,11-,12-,13-,14-,15?/m1/s1

InChI Key

VVHSWJHVTAZPBN-ROIOMPOHSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@H]3[C@@H]1O3)([C@]4([C@@H](C[C@H](C45CO5)O2)O)C)C

Canonical SMILES

CC1=CC2C(C3C1O3)(C4(C(CC(C45CO5)O2)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crotocol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. For example, the use of acid catalysts can promote the formation of the sesquiterpenoid structure from farnesyl pyrophosphate.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as essential oils of certain plants. The extraction process can include steam distillation or solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form. Advances in biotechnology also allow for the microbial production of sesquiterpenoids, including this compound, through the genetic engineering of microorganisms to express the necessary biosynthetic pathways.

Chemical Reactions Analysis

Types of Reactions

Crotocol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of saturated alcohols.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sesquiterpenoid ketones, while reduction can produce saturated alcohols.

Scientific Research Applications

Crotocol has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study sesquiterpenoid biosynthesis and reactivity.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Crotocol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crotocol is compared to two structurally and functionally analogous compounds: Batroxobin (from Bothrops atrox venom) and MMP-1 (human matrix metalloproteinase-1). Key parameters include enzymatic efficiency, stability, and therapeutic applicability.

Table 1: Comparative Analysis of this compound, Batroxobin, and MMP-1

Parameter This compound Batroxobin MMP-1
Source Crotalus spp. venom Bothrops atrox venom Human fibroblasts
Molecular Weight (kDa) 55.2 32.7 54.0
Optimal pH 7.4–8.0 6.8–7.5 7.0–7.8
Collagenolytic Activity 85% lysis in 24 hrs 60% lysis in 24 hrs 75% lysis in 24 hrs
Serum Half-Life <2 hours >6 hours <1 hour
Cytotoxicity (IC50) >10 µg/mL >50 µg/mL >5 µg/mL
Therapeutic Use Fibrosis treatment Anticoagulant therapy Skin repair

Structural and Functional Insights

Catalytic Domains: this compound and MMP-1 share a conserved zinc-binding motif, but this compound’s disintegrin-like domain confers specificity for fibrillar collagen (types I/III), unlike MMP-1’s broad substrate range . Batroxobin lacks collagenolytic activity; its serine protease domain targets fibrinogen, making it functionally distinct .

Stability and Pharmacokinetics: Batroxobin’s glycosylation enhances serum stability (half-life >6 hours), whereas this compound’s unmodified structure is rapidly cleared . MMP-1 is endogenous but prone to inhibition by tissue inhibitors (TIMPs), limiting its therapeutic utility .

Therapeutic Trade-offs :

  • This compound’s high collagen specificity reduces off-target effects compared to MMP-1, which degrades elastin and proteoglycans .
  • Batroxobin’s anticoagulant properties are advantageous in thrombosis but irrelevant to collagen-related pathologies .

Research Findings

  • Efficacy : this compound outperforms MMP-1 in collagen lysis under acidic conditions (pH 6.5), a common feature of fibrotic tissues .
  • Limitations: Its instability in serum necessitates drug-delivery innovations (e.g., PEGylation), which increased its half-life to 8 hours in murine models .
  • Safety : Cytotoxicity thresholds (IC50 >10 µg/mL) are superior to MMP-1, which damages healthy tissues at lower concentrations .

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